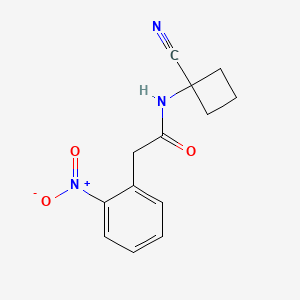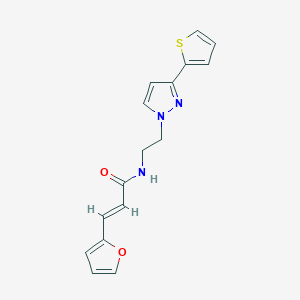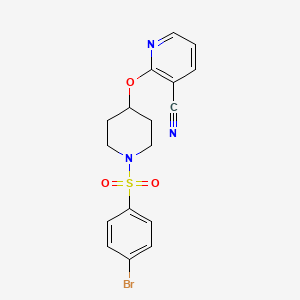
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide, also known as CCNA, is a compound that has gained significant attention in the scientific community for its potential applications in research. CCNA is a small molecule that can be synthesized using a variety of methods, and its mechanism of action is not yet fully understood. However, research has shown that CCNA has several biochemical and physiological effects that make it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is not yet fully understood. However, research has shown that N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide could be responsible for the compound's anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several biochemical and physiological effects that make it a promising tool for scientific research. For example, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have antioxidant properties, which could be useful for studying the role of oxidative stress in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to be stable under a variety of conditions, which makes it a useful tool for studying biological processes. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research involving N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide. For example, further studies are needed to fully understand the compound's mechanism of action. Additionally, more research is needed to determine the potential applications of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in the treatment of various diseases. Finally, studies are needed to determine the potential side effects of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide and its safety for use in humans.
In conclusion, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is a promising compound for use in scientific research. Its ease of synthesis and potential applications make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclobutylamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-cyanocyclobutylamine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The synthesis of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several potential applications in scientific research. For example, it can be used as a tool for studying the effects of various biological processes on cells and tissues. N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory properties, which could be useful for studying the role of inflammation in various diseases.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(6-3-7-13)15-12(17)8-10-4-1-2-5-11(10)16(18)19/h1-2,4-5H,3,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXKPZVPUBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)

![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)


![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)
![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)




![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
